Benazepril Ethyl Ester Hydrochloride
CAS No.:
Cat. No.: VC0208745
Molecular Formula: C₂₆H₃₃ ClN₂O₅
Molecular Weight: 489
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₆H₃₃ ClN₂O₅ |
---|---|
Molecular Weight | 489 |
Introduction
Chemical Identity and Structure
Benazepril Ethyl Ester Hydrochloride is formally identified as "(3S)-3-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester Hydrochloride" . This compound is cataloged in chemical databases with the PubChem CID 169433968 . The molecular formula of Benazepril Ethyl Ester Hydrochloride is C24H29ClN2O5, with a calculated molecular weight of 460.9 g/mol . The parent compound is associated with CID 13243536 in the PubChem database .
Structural Characteristics
The compound consists of a benzazepine ring system with specific functional groups that provide its pharmacological activity. The stereochemistry of the molecule is critical to its function, with the (3S) configuration at the benzazepine ring and the (1S) configuration at the carboxy-phenylpropyl group . These specific stereochemical features ensure proper binding to its biological target.
Physical Properties
Benazepril Ethyl Ester Hydrochloride appears as a crystalline solid with characteristic X-ray diffraction patterns. When properly crystallized, it exhibits a distinctive powder diffraction pattern with 2θ values at 6.7, 10.1, 12.0, 13.8, 15.1, 16.4, 17.4, 19.0, 19.6, 20.2, 20.9, 21.0, 25.3, 25.5, 26.4, 26.6, 27.6, 28.0, 31.0, and 32.7 . This specific crystalline form is known as Form A and represents the pharmaceutically preferred solid-state structure.
Relationship to Benazepril and Benazeprilat
Benazepril Ethyl Ester Hydrochloride is essentially the hydrochloride salt form of benazepril that is used in pharmaceutical formulations. Understanding the relationship between these compounds requires examination of their metabolic conversion in the body.
Prodrug Mechanism
Benazepril functions as a prodrug that requires metabolic activation to exert its therapeutic effects. Upon administration, benazepril undergoes enzymatic cleavage of its ethyl ester group, primarily in the liver, to form the active metabolite benazeprilat . This conversion is a critical step in the drug's mechanism of action, as benazeprilat is the pharmacologically active entity that mediates the therapeutic effects.
Pharmacological Classification
Benazepril and its hydrochloride salt belong to the class of angiotensin-converting enzyme (ACE) inhibitors. These medications work by inhibiting the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II . By blocking this conversion, benazeprilat, the active metabolite, reduces blood pressure and exerts beneficial effects on the cardiovascular system.
Pharmaceutical Applications
The primary pharmaceutical applications of Benazepril Ethyl Ester Hydrochloride derive from its therapeutic effects as an ACE inhibitor after conversion to benazeprilat.
Therapeutic Indications
Benazepril is indicated for the treatment of hypertension (high blood pressure). It may be used alone or in combination with thiazide diuretics . Additional therapeutic applications include:
-
Management of heart failure
-
Treatment of diabetic nephropathy
-
Reduction of proteinuria and renal disease in patients with nephropathies
-
Prevention of stroke, myocardial infarction, and cardiac death in high-risk patients
Combination Therapy
Benazepril is often formulated in combination with other antihypertensive agents to achieve better blood pressure control through complementary mechanisms. Notable combinations include:
-
Benazepril with hydrochlorothiazide (a thiazide diuretic)
These combination products are marketed under brand names such as Lotensin HCT and Lotrel, respectively.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic profiles of Benazepril Ethyl Ester Hydrochloride provides insight into its clinical use and effectiveness.
Pharmacokinetics
Table 1: Pharmacokinetic Parameters of Benazepril
Metabolism and Elimination
Benazepril undergoes extensive first-pass metabolism in the liver, where the ethyl ester group is cleaved to form benazeprilat, the active metabolite. Both benazepril and benazeprilat undergo glucuronide conjugation prior to excretion .
The primary route of elimination is renal excretion, with approximately 11-12% excreted through biliary (non-renal) pathways in subjects with normal renal function . This elimination profile has implications for dosing in patients with impaired renal function.
Pharmacodynamics
The pharmacological activity of benazepril arises from the inhibitory action of benazeprilat on angiotensin-converting enzyme (ACE). Benazeprilat competes with angiotensin I for binding at ACE, thereby preventing the conversion of angiotensin I to angiotensin II .
The pharmacodynamic effects include:
-
Decreased plasma angiotensin II levels
-
Reduced vasoconstriction
-
Decreased aldosterone secretion
-
Lower blood pressure
These combined effects contribute to the antihypertensive and cardioprotective benefits of benazepril therapy.
Synthesis and Crystallization
The pharmaceutical quality of Benazepril Ethyl Ester Hydrochloride depends significantly on its synthesis and crystallization procedures.
Crystallization Process
An improved process for crystallization of benazepril hydrochloride has been developed to obtain the compound with at least 99.8% diastereomeric purity. This process involves:
-
Making a concentrated solution of benazepril hydrochloride in ethanol, preferably absolute (water-free) ethanol
-
Adding this solution to diisopropyl ether with stirring at a temperature between 20-30°C
-
Filtering the resulting solid
An alternative crystallization method involves dissolving benazepril hydrochloride in water-free ethanol and adding the solution to heptane at 20°C to obtain crystalline Form A .
Crystalline Forms
Benazepril Hydrochloride exists in different crystalline forms, with Form A being the pharmaceutically preferred form. This form has a characteristic X-ray powder diffraction pattern as described earlier. The consistent production of Form A with high diastereomeric purity (≥99.8%) is critical for ensuring pharmaceutical quality and batch-to-batch consistency .
Analytical Characterization
Analytical characterization of Benazepril Ethyl Ester Hydrochloride is essential for quality control and research purposes.
Identification Methods
Identification and characterization of Benazepril Ethyl Ester Hydrochloride can be performed using various analytical techniques:
-
X-ray powder diffraction (XRPD) to confirm the crystalline form
-
High-performance liquid chromatography (HPLC) to assess purity and diastereomeric ratio
-
Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
-
Mass spectrometry for molecular weight verification
-
Infrared spectroscopy for functional group identification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume